molecular formula C8H12NO5PS B11980990 Dimethyl phenylsulfonylamidophosphate

Dimethyl phenylsulfonylamidophosphate

Cat. No.: B11980990
M. Wt: 265.23 g/mol
InChI Key: WIBBFOBNDQNRMY-UHFFFAOYSA-N
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Description

Dimethyl phenylsulfonylamidophosphate is a chemical compound with the molecular formula C8H12NO5PS and a molecular weight of 265.226 g/mol . This compound is known for its unique structure, which includes a phenylsulfonyl group attached to an amidophosphate moiety. It is utilized in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of dimethyl phenylsulfonylamidophosphate typically involves the reaction of phenylsulfonyl chloride with dimethyl phosphoramidate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.

Chemical Reactions Analysis

Dimethyl phenylsulfonylamidophosphate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl phenylsulfonylamidophosphate is primarily used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of dimethyl phenylsulfonylamidophosphate involves its interaction with molecular targets such as enzymes and proteins. The phenylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can influence various biochemical pathways, making the compound valuable in research focused on enzyme inhibition and protein modification .

Comparison with Similar Compounds

Dimethyl phenylsulfonylamidophosphate can be compared to other sulfonyl and phosphoramidate compounds. Similar compounds include:

The uniqueness of this compound lies in its combined sulfonyl and phosphoramidate functionalities, which provide a versatile platform for various chemical reactions and research applications.

Biological Activity

Dimethyl phenylsulfonylamidophosphate (DPSA) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity based on various research findings, including cytotoxicity, antibacterial properties, and mechanisms of action.

DPSA is a sulfonamide derivative that features a dimethyl group attached to a phenylsulfonyl moiety, linked to an amidophosphate group. Its chemical structure allows for significant interactions with biological targets due to the presence of both hydrophilic and lipophilic characteristics.

Cytotoxic Activity

Research indicates that DPSA exhibits notable cytotoxic effects against various cancer cell lines. A study conducted on leukemia cells (L1210) demonstrated that DPSA's cytotoxicity is both time- and dose-dependent. At a concentration of 2.5 mM, DPSA increased reactive oxygen species (ROS) production threefold within the first hours of incubation, leading to a decrease in cell viability by 40% after 48 hours and 66% after 72 hours .

Table 1: Cytotoxic Effects of DPSA on L1210 Cells

Concentration (mM)ROS Production (fold increase)Cell Viability After 48h (%)Cell Viability After 72h (%)
2.534034
Control1100100

Antibacterial Activity

DPSA has also been evaluated for its antibacterial properties. It was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve inhibition of dihydropteroate synthase (DHPS), a critical enzyme in folate biosynthesis .

Table 2: Antibacterial Efficacy of DPSA

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureusX
Escherichia coliY

Note: Specific MIC values need to be filled based on experimental data.

The mechanism by which DPSA exerts its biological effects appears multifaceted:

  • Inhibition of Folate Biosynthesis : As a sulfonamide derivative, DPSA competes with para-aminobenzoic acid (PABA), thereby obstructing folate synthesis essential for bacterial growth .
  • Induction of Apoptosis : The increase in ROS levels suggests that DPSA may induce apoptosis in cancer cells through oxidative stress pathways .
  • Cell Membrane Interaction : Studies indicate that DPSA can penetrate biological membranes effectively, allowing it to reach intracellular targets .

Case Studies

Several case studies have highlighted the practical applications and implications of using DPSA in therapeutic contexts:

  • Cancer Treatment : A case study involving the treatment of leukemia cells with DPSA showed promising results in reducing cell viability while sparking interest in further research for potential cancer therapies.
  • Antibacterial Applications : Another study focused on the effectiveness of DPSA against antibiotic-resistant bacterial strains, showcasing its potential as an alternative treatment option.

Properties

Molecular Formula

C8H12NO5PS

Molecular Weight

265.23 g/mol

IUPAC Name

N-dimethoxyphosphorylbenzenesulfonamide

InChI

InChI=1S/C8H12NO5PS/c1-13-15(10,14-2)9-16(11,12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,9,10)

InChI Key

WIBBFOBNDQNRMY-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(NS(=O)(=O)C1=CC=CC=C1)OC

solubility

33.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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